![molecular formula C18H18FNO B3144185 9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline CAS No. 546101-46-6](/img/structure/B3144185.png)
9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
Vue d'ensemble
Description
9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline, also known as 9-fluoro-quinolone, is a synthetic fluorinated quinolone derivative that has been studied for its potential therapeutic applications. It is a member of the quinolone family of antibiotics, which are used to treat bacterial infections. 9-fluoro-quinolone has been found to possess a broad spectrum of antimicrobial activity and is known to be more potent than other quinolone antibiotics. Furthermore, 9-fluoro-quinolone has been investigated for its potential use in cancer therapy and has been studied for its ability to inhibit the growth of certain types of cancer cells.
Applications De Recherche Scientifique
Crystal Structures and Stereochemistry
- 9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline has been studied for its crystal structure and stereochemistry. The pyran ring in these compounds typically adopts a chair conformation, whereas the nitrogen-containing heterocyclic ring prefers a half-chair conformation. These structural insights are crucial for understanding the chemical behavior of such compounds (Ravikumar, Sridhar, Mahesh, & Narayana Reddy, 2005).
Antitubercular Properties
- This compound has shown potential in the treatment of tuberculosis. Certain analogues of hexahydro-2H-pyrano[3,2-c]quinoline have demonstrated notable antitubercular activity against Mycobacterium tuberculosis H37Rv. This highlights its potential use in developing antitubercular agents (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).
Antimycobacterial Activity
- Derivatives of this compound have been synthesized and evaluated for their antimycobacterial properties. These studies contribute to the search for new treatments against mycobacterial infections (Dinakaran, Senthilkumar, Yogeeswari, China, Nagaraja, & Sriram, 2008).
Applications in Cell Imaging
- Certain derivatives of pyrano[3,2-c]quinoline have been synthesized and found to exhibit staining properties to cultured HeLa cells. These compounds can act as fluorophores and bind with protein molecules, demonstrating their potential application in cell imaging (Majumdar, Ponra, Ghosh, Sadhukhan, & Ghosh, 2014).
Antitumor Activities
- Some derivatives of this compound have been synthesized and evaluated for their antitumor activities. This research indicates the potential of these derivatives in developing new antitumor agents (El-Agrody, Khattab, Fouda, & Al-Ghamdi, 2012).
Antibacterial Agents
- Novel pyranoquinolinyl dihydropyridine carboxylate derivatives, related to this compound, have shown potential as antibacterial agents, including against Vibrio cholerae. This suggests their use in combating bacterial infections (Lavanya, Magesh, Venkatapathy, Perumal, & Prema, 2021).
Photovoltaic Properties
- Derivatives of 4H-pyrano[3,2-c]quinoline have been studied for their photovoltaic properties, indicating potential applications in organic–inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
Propriétés
IUPAC Name |
9-fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-13-8-9-16-15(11-13)18-14(7-4-10-21-18)17(20-16)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,14,17-18,20H,4,7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTARFUAQODEMLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NC3=C(C2OC1)C=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641484 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



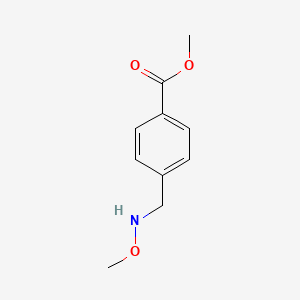
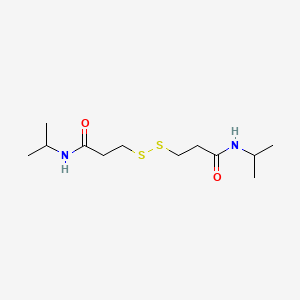
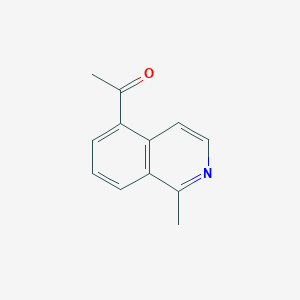

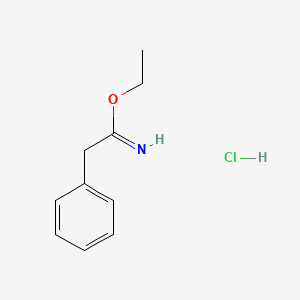

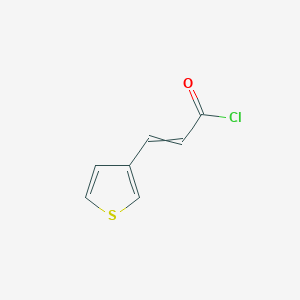
![1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid](/img/structure/B3144151.png)
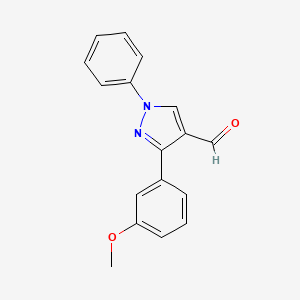
![4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one](/img/structure/B3144156.png)
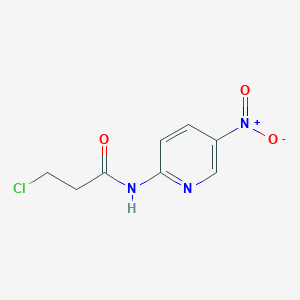
![5-Methyl-[1,2,4]triazole-3,4-diamine hydrobromide](/img/structure/B3144167.png)
![2-Methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B3144182.png)
